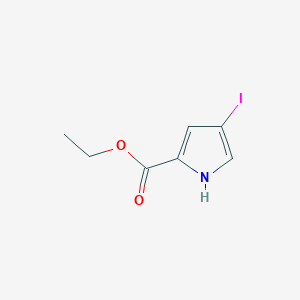Ethyl 4-iodo-1H-pyrrole-2-carboxylate
CAS No.: 433267-56-2
Cat. No.: VC2203210
Molecular Formula: C7H8INO2
Molecular Weight: 265.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 433267-56-2 |
|---|---|
| Molecular Formula | C7H8INO2 |
| Molecular Weight | 265.05 g/mol |
| IUPAC Name | ethyl 4-iodo-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C7H8INO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 |
| Standard InChI Key | UPKCWRCTDUDSDG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CN1)I |
| Canonical SMILES | CCOC(=O)C1=CC(=CN1)I |
Introduction
Physical and Chemical Properties
Ethyl 4-iodo-1H-pyrrole-2-carboxylate possesses well-defined physicochemical properties that influence its behavior in various chemical and biological systems. The compound has the molecular formula C7H8INO2 and a molar mass of 265.05 g/mol . It is classified as an irritant according to hazard assessment guidelines, indicating potential for causing irritation upon contact with biological tissues.
Key Physical Properties
The physical properties of Ethyl 4-iodo-1H-pyrrole-2-carboxylate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C7H8INO2 |
| Molar Mass | 265.05 g/mol |
| CAS Registry Number | 433267-56-2 |
| Hazard Classification | IRRITANT |
| Appearance | Not specified in literature |
Chemical Reactivity
The chemical reactivity of Ethyl 4-iodo-1H-pyrrole-2-carboxylate is largely determined by three key functional groups:
-
The pyrrole NH group, which can participate in hydrogen bonding and acid-base reactions
-
The iodine substituent at C-4, which provides a reactive site for various coupling reactions
-
The ethyl ester group, which can undergo hydrolysis, transesterification, and reduction reactions
This combination of functional groups creates a multifaceted reactivity profile that enables diverse chemical transformations.
Nomenclature and Structural Identification
Ethyl 4-iodo-1H-pyrrole-2-carboxylate is known by several synonyms in chemical databases and literature:
-
2-(Ethoxycarbonyl)-4-iodo-1H-pyrrole
-
Ethyl 4-iodo-1H-pyrrole-2-carboxylate
This diversity in nomenclature reflects different conventions for naming heterocyclic compounds and highlights various structural aspects of the molecule.
Reactivity and Chemical Transformations
Halogen Exchange Reactions
The iodine at the C-4 position makes Ethyl 4-iodo-1H-pyrrole-2-carboxylate a candidate for halogen exchange ("Halex") reactions. Literature suggests that such transformations can be challenging, as attempts to convert chloropyrroles to fluoropyrroles using crown ethers and cryptands have proven unsuccessful in some cases .
Coupling Reactions
The C-I bond in Ethyl 4-iodo-1H-pyrrole-2-carboxylate makes it particularly valuable for various coupling reactions:
-
Suzuki-Miyaura coupling with boronic acids or esters
-
Sonogashira coupling with terminal alkynes
-
Heck reactions with alkenes
-
Negishi coupling with organozinc compounds
Applications in Chemical Research
Medicinal Chemistry Applications
Based on research involving structurally related compounds, Ethyl 4-iodo-1H-pyrrole-2-carboxylate may possess biological activities relevant to pharmaceutical development. For instance, similar compounds like Ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate have shown antimicrobial properties, suggesting potential applications in antimicrobial drug development.
The pyrrole core is found in numerous pharmaceutically active compounds, making Ethyl 4-iodo-1H-pyrrole-2-carboxylate a potentially valuable scaffold for medicinal chemistry research. The strategic positioning of the iodine atom provides a site for structural diversification through various coupling reactions, enabling the generation of compound libraries for biological screening.
Materials Science Applications
Functionalized pyrroles, including halogenated derivatives like Ethyl 4-iodo-1H-pyrrole-2-carboxylate, have applications in materials science. The pyrrole unit can be incorporated into larger systems through polymerization or coupling reactions, potentially leading to materials with interesting electronic or optical properties.
Comparison with Related Compounds
Structural Analogues
Comparison with structurally related compounds provides insights into the unique properties of Ethyl 4-iodo-1H-pyrrole-2-carboxylate:
Methyl 4-iodo-1H-pyrrole-2-carboxylate
Methyl 4-iodo-1H-pyrrole-2-carboxylate (C6H6INO2, molecular weight: 251.02 g/mol) differs from Ethyl 4-iodo-1H-pyrrole-2-carboxylate only in the ester group . This subtle structural difference likely results in minor variations in:
-
Solubility properties, with the ethyl ester potentially exhibiting slightly greater solubility in nonpolar solvents
-
Hydrolytic stability, with the ethyl ester potentially showing slightly different hydrolysis kinetics
-
Physical properties such as melting point and boiling point
Ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate
Ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate (C9H12INO2, molecular weight: 293.10 g/mol) contains additional methyl groups at positions 3 and 5 of the pyrrole ring. These additional substituents significantly alter the compound's properties, including:
-
Electronic distribution in the pyrrole ring
-
Steric environment around reactive sites
-
Potential biological activities
-
Solubility profile and lipophilicity
Future Research Directions
Several promising research directions for Ethyl 4-iodo-1H-pyrrole-2-carboxylate warrant further investigation:
-
Optimization of synthetic routes to improve yields and purity
-
Exploration of coupling reactions to generate diverse libraries of C-4 functionalized pyrrole derivatives
-
Evaluation of biological activities, particularly antimicrobial and anti-inflammatory properties
-
Investigation of potential applications in materials science and polymer chemistry
-
Detailed characterization of physical and spectroscopic properties
These research areas would significantly enhance our understanding of this compound and expand its practical applications in various fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume